2-((2-Fluorophenyl)sulfonyl)-2-(piperidin-2-ylidene)acetonitrile
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Overview
Description
2-((2-Fluorophenyl)sulfonyl)-2-(piperidin-2-ylidene)acetonitrile is an organic compound characterized by the presence of a fluorophenyl group, a sulfonyl group, a piperidinylidene moiety, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Fluorophenyl)sulfonyl)-2-(piperidin-2-ylidene)acetonitrile typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperidin-2-ylidene Intermediate: This step involves the reaction of piperidine with a suitable electrophile to form the piperidin-2-ylidene intermediate.
Introduction of the Fluorophenyl Group: The intermediate is then reacted with a fluorophenyl sulfonyl chloride under basic conditions to introduce the fluorophenyl group.
Formation of the Acetonitrile Moiety: Finally, the compound is treated with a nitrile source, such as acetonitrile, under appropriate conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidin-2-ylidene moiety.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: The primary product is the corresponding amine.
Substitution: Substituted fluorophenyl derivatives are formed.
Scientific Research Applications
Chemistry
In chemistry, 2-((2-Fluorophenyl)sulfonyl)-2-(piperidin-2-ylidene)acetonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is investigated for its potential as a pharmacophore. Its structural features make it a candidate for the development of new drugs, particularly those targeting neurological pathways.
Medicine
In medicinal chemistry, the compound is studied for its potential therapeutic effects. It may serve as a lead compound for the development of drugs aimed at treating conditions such as inflammation, cancer, and neurological disorders.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and specialty chemicals. Its unique properties may enhance the performance of these materials in various applications.
Mechanism of Action
The mechanism of action of 2-((2-Fluorophenyl)sulfonyl)-2-(piperidin-2-ylidene)acetonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-((2-Chlorophenyl)sulfonyl)-2-(piperidin-2-ylidene)acetonitrile
- 2-((2-Bromophenyl)sulfonyl)-2-(piperidin-2-ylidene)acetonitrile
- 2-((2-Methylphenyl)sulfonyl)-2-(piperidin-2-ylidene)acetonitrile
Uniqueness
Compared to its analogs, 2-((2-Fluorophenyl)sulfonyl)-2-(piperidin-2-ylidene)acetonitrile is unique due to the presence of the fluorine atom. Fluorine can significantly alter the compound’s electronic properties, reactivity, and biological activity. This makes it a valuable compound for exploring new chemical and biological phenomena.
Properties
Molecular Formula |
C13H13FN2O2S |
---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
2-(2-fluorophenyl)sulfonyl-2-piperidin-2-ylideneacetonitrile |
InChI |
InChI=1S/C13H13FN2O2S/c14-10-5-1-2-7-12(10)19(17,18)13(9-15)11-6-3-4-8-16-11/h1-2,5,7,16H,3-4,6,8H2 |
InChI Key |
HZSUMOVSXPMOBX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(=C(C#N)S(=O)(=O)C2=CC=CC=C2F)C1 |
Origin of Product |
United States |
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